molecular formula C8H8Br3NO B14672203 3,5-Dibromo-4-(2-bromoethoxy)aniline CAS No. 41541-97-3

3,5-Dibromo-4-(2-bromoethoxy)aniline

Cat. No.: B14672203
CAS No.: 41541-97-3
M. Wt: 373.87 g/mol
InChI Key: KYNCMHIRGFWYQP-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-(2-bromoethoxy)aniline is an organic compound with the molecular formula C8H7Br3NO It is a derivative of aniline, where the aniline ring is substituted with bromine atoms at the 3 and 5 positions and a 2-bromoethoxy group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-(2-bromoethoxy)aniline typically involves multiple steps One common method starts with the bromination of aniline to introduce bromine atoms at the desired positions This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-(2-bromoethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding less substituted aniline derivatives.

    Substitution: The bromine atoms and the 2-bromoethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or electrophiles like alkyl halides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce less substituted aniline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,5-Dibromo-4-(2-bromoethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3,5-Dibromo-4-(2-bromoethoxy)aniline exerts its effects depends on its interaction with molecular targets. The bromine atoms and the 2-bromoethoxy group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The specific pathways involved can vary based on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromoaniline: Lacks the 2-bromoethoxy group, making it less reactive in certain substitution reactions.

    4-Bromo-2-(2-bromoethoxy)aniline: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    2,4-Dibromoaniline: Different bromine substitution pattern, affecting its chemical properties and reactivity.

Uniqueness

3,5-Dibromo-4-(2-bromoethoxy)aniline is unique due to the presence of both bromine atoms and the 2-bromoethoxy group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

41541-97-3

Molecular Formula

C8H8Br3NO

Molecular Weight

373.87 g/mol

IUPAC Name

3,5-dibromo-4-(2-bromoethoxy)aniline

InChI

InChI=1S/C8H8Br3NO/c9-1-2-13-8-6(10)3-5(12)4-7(8)11/h3-4H,1-2,12H2

InChI Key

KYNCMHIRGFWYQP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)OCCBr)Br)N

Origin of Product

United States

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